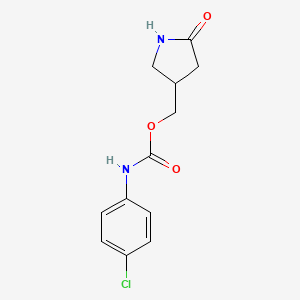

(5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate

Description

Properties

CAS No. |

88016-02-8 |

|---|---|

Molecular Formula |

C12H13ClN2O3 |

Molecular Weight |

268.69 g/mol |

IUPAC Name |

(5-oxopyrrolidin-3-yl)methyl N-(4-chlorophenyl)carbamate |

InChI |

InChI=1S/C12H13ClN2O3/c13-9-1-3-10(4-2-9)15-12(17)18-7-8-5-11(16)14-6-8/h1-4,8H,5-7H2,(H,14,16)(H,15,17) |

InChI Key |

VLFBGYVCAGTNBS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)COC(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as γ-aminobutyric acid (GABA) or its derivatives, under acidic or basic conditions.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyrrolidinone intermediate.

Formation of the Carbamate Linkage: The final step involves the reaction of the pyrrolidinone-chlorophenyl intermediate with an isocyanate or a carbamoyl chloride to form the carbamate ester linkage.

Industrial Production Methods

Industrial production of (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the purity and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, depending on their specific modifications.

Industry

Industrially, (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate linkage can inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues

(a) Substituent Variations in Aromatic Rings

- Target Compound : Features a 4-chlorophenyl group.

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: Replace the pyrrolidinone ring with an alkyl chain and incorporate a 3-chlorophenyl moiety, altering steric and electronic properties .

(b) Core Heterocyclic Modifications

- Pyraclostrobin: A fungicidal carbamate with a pyrazole ring instead of pyrrolidinone. This modification increases rigidity and may enhance photostability compared to the target compound .

- Methyl 2-chloro-3-pyridinecarboxylate: Substitutes the pyrrolidinone with a pyridine ring, influencing hydrogen-bonding capacity and metabolic pathways .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

*Assumed based on structural similarity; †Estimated via ClogP; ‡Calculated from HPLC capacity factor .

Lipophilicity Trends:

Biological Activity

(5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate, with the CAS number 88016-02-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound belongs to the class of carbamates and features a pyrrolidinone structure. Its molecular formula is C13H14ClN2O2, with a molecular weight of approximately 270.71 g/mol. The presence of the 4-chlorophenyl group is significant as it may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 88016-02-8 |

| Molecular Formula | C13H14ClN2O2 |

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate |

The biological activity of (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

- Enzyme Inhibition : The compound may inhibit acetylcholinesterase, which is crucial in neurotransmitter regulation.

- Receptor Binding : It is hypothesized that the chlorophenyl moiety enhances binding affinity to specific receptors, thus modulating signal transduction pathways.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

Neuroprotective Effects

Carbamates are often investigated for neuroprotective effects due to their ability to inhibit cholinesterases. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.

Case Studies

- Study on Anticancer Activity : A series of pyrrolidinone derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. Among these compounds, those structurally related to (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate exhibited IC50 values ranging from 10 µM to 30 µM against HT-1080 cells .

- Neurotoxicity Assessment : In animal models, carbamates similar in structure were assessed for neurotoxic effects. Results indicated low toxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are recommended for preparing (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate?

The synthesis can be approached via carbamate formation strategies. A validated route involves:

- Step 1: Reacting 5-oxopyrrolidin-3-ylmethanol with 4-chlorophenyl isocyanate in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine (0.5 eq) at 0°C.

- Step 2: Purification via column chromatography (ethyl acetate/hexane, 3:7) yields the product.

This method adapts carbamate coupling principles from analogous systems, such as the synthesis of methyl (4-chlorophenyl)carbamate using Mo(CO)6 as a promoter . For intermediates like tert-butyl carbamates, Boc-protection strategies (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) may guide protective group selection .

Q. How can the structural integrity and purity of this compound be confirmed?

- Nuclear Magnetic Resonance (NMR): Compare observed and NMR shifts with literature data. For example, methyl (4-chlorophenyl)carbamate shows NMR peaks at δ 7.46–7.21 (m, 4H, Ar–H) and 3.76 (s, 3H, OCH3) .

- X-ray Crystallography: Use SHELX software for refinement . For related pyrrolidinone derivatives, unit cell parameters (e.g., monoclinic space group) and hydrogen-bonding networks should be analyzed .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with theoretical calculations .

Q. Table 1: Expected NMR Data for Key Protons

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic H (4-chlorophenyl) | 7.2–7.5 | |

| Pyrrolidinone carbonyl adjacent H | 3.1–3.5 (multiplet) | |

| Methyl carbamate (OCH3) | 3.7–3.8 (singlet) |

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

- Scenario: Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or tautomerism in the pyrrolidinone ring.

- Methodology:

Q. What experimental design considerations are critical for crystallizing this compound?

Q. How to design biological activity assays for this compound?

- Hypothesis-Driven Approach: Based on structural analogs (e.g., carbamate insecticides ), prioritize:

Q. Table 2: Example Bioassay Conditions

| Assay Type | Conditions | Positive Control |

|---|---|---|

| AChE Inhibition | 0.1 M phosphate buffer, pH 8.0 | Donepezil |

| Radioligand Binding | -CP55,940 in rat brain membranes | Anandamide |

Q. How to address low yields in carbamate coupling reactions?

- Root Cause Analysis: Competing hydrolysis of the isocyanate intermediate.

- Solutions:

- Use anhydrous solvents and molecular sieves to scavenge water.

- Optimize stoichiometry (e.g., 1.2 eq of 4-chlorophenyl isocyanate).

- Monitor reaction progress by TLC (Rf ~0.4 in ethyl acetate/hexane).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.